2-(4-Bromophenyl)thiophene
Overview
Description
2-(4-Bromophenyl)thiophene is an organic compound with the molecular formula C10H7BrS. It is a halogenated heterocycle, specifically a thiophene derivative, where a bromophenyl group is attached to the second position of the thiophene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Mechanism of Action
Target of Action
2-(4-Bromophenyl)thiophene is a chemical compound used as a reagent in the synthesis of various organic compounds It is known to be involved in the synthesis of 6-o-arylpropargyl diazalides , suggesting that it may interact with enzymes or other proteins involved in these biochemical pathways.
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In these reactions, the bromine atom in the this compound molecule likely serves as a leaving group, allowing the formation of a new carbon-carbon bond.
Biochemical Pathways
This compound is involved in the synthesis of 6-O-arylpropargyl diazalides . These compounds are known to have activity against Streptococcus pneumoniae , suggesting that this compound may indirectly influence biochemical pathways related to bacterial growth and survival.
Result of Action
Its role in the synthesis of 6-o-arylpropargyl diazalides, which have activity against streptococcus pneumoniae , suggests that it may contribute to the antibacterial activity of these compounds.
Action Environment
The action of this compound, like other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base, and are often performed in organic solvents at elevated temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Bromophenyl)thiophene can be synthesized through various methods, one of the most common being the Suzuki-Miyaura coupling reaction. This method involves the coupling of 2-bromothiophene with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve similar coupling reactions but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form dihydrothiophenes
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran or dichloromethane.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions
Major Products:
Substituted Thiophenes: Resulting from substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Sulfoxides and Sulfones: From oxidation reactions
Scientific Research Applications
2-(4-Bromophenyl)thiophene has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
- 2-(2-Bromophenyl)thiophene
- 2-(4-Chlorophenyl)thiophene
- 2-(4-Methylphenyl)thiophene
Comparison: 2-(4-Bromophenyl)thiophene is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its analogs. The bromine atom makes it more reactive in substitution and coupling reactions, allowing for the synthesis of a diverse range of derivatives .
Properties
IUPAC Name |
2-(4-bromophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOJJKOSNQXQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426985 | |
Record name | 2-(4-Bromophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-22-0 | |
Record name | 2-(4-Bromophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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